molecular formula C11H11NO3 B6280724 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS No. 2248349-48-4

1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B6280724
CAS No.: 2248349-48-4
M. Wt: 205.2
InChI Key:
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Description

1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H11NO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the quinoline ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis protocols that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with carboxylic acid or aldehyde groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a valuable molecule for drug discovery and development.

    Medicine: Its derivatives are explored for potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • 1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid
  • 4-quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-methyl-2-oxo-

Uniqueness

1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2248349-48-4

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

0

Origin of Product

United States

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